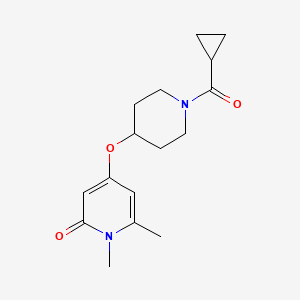

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a piperidine ring, a cyclopropane moiety, and a pyridinone core, making it a subject of interest for various chemical and biological studies.

Properties

IUPAC Name |

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-9-14(10-15(19)17(11)2)21-13-5-7-18(8-6-13)16(20)12-3-4-12/h9-10,12-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGBFTZVQCFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropane Moiety: The cyclopropane group is often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or through Simmons-Smith reactions.

Attachment of the Piperidine to the Pyridinone Core: This step involves nucleophilic substitution reactions where the piperidine derivative reacts with a halogenated pyridinone under basic conditions.

Final Cyclization and Functionalization: The final product is obtained through cyclization and functionalization steps, which may involve protecting group strategies and selective deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the cyclopropane moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyridinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that this compound exhibits potential neuroprotective effects. It is being investigated for its ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study : A study assessed the effects of the compound on animal models of anxiety. The results showed a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vivo | Mouse model of anxiety | Reduced anxiety-like behaviors compared to control group |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Study : A recent investigation focused on its effects on breast cancer cells, where it was found to induce apoptosis and inhibit cell growth.

| Study Type | Cell Line Used | Key Findings |

|---|---|---|

| In vitro | MCF-7 (breast cancer) | Induced apoptosis at concentrations above 10 µM |

Anti-inflammatory Properties

Another area of research involves the compound's anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Case Study : In a study using lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in decreased levels of IL-6 and TNF-alpha.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Macrophage cell line | Decreased IL-6 and TNF-alpha production |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and safety profile. Modifications to the piperidine ring and pyridine moiety have been explored to enhance biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against cancer cells |

| Hydroxyl group | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the pyridinone core could inhibit certain enzymes. The cyclopropane moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares similarities with other piperidine and pyridinone derivatives.

Piperidine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

Pyridinone derivatives: These compounds are often explored for their enzyme inhibitory properties and potential as drug candidates.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane moiety, in particular, distinguishes it from other similar compounds, potentially enhancing its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 277.31 g/mol. The structure features a pyridine ring, a piperidine moiety, and a cyclopropanecarbonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1795480-60-2 |

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. It has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies reported IC50 values in the low micromolar range, indicating potent activity against AChE . Additionally, the compound demonstrated inhibitory effects on urease, which is relevant for treating urinary tract infections.

Immunostimulatory Effects

Research has suggested that certain piperidine derivatives may possess immunostimulatory properties. In vivo studies have indicated that these compounds can enhance immune responses by modulating lymphocyte populations and improving overall immune function . This suggests potential applications in immunotherapy.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Targeting Enzymes : It likely interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and PI3K/Akt, which are critical in inflammatory responses and cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Antibacterial Evaluation : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against multiple strains. Results showed that compounds with structural similarities to our target exhibited significant antibacterial effects .

- AChE Inhibition Studies : Another research focused on the enzyme inhibition profile of related compounds. The findings indicated that several derivatives had comparable or superior inhibitory effects on AChE compared to established inhibitors .

- Immunomodulatory Research : Investigations into the immunostimulatory effects highlighted the potential for these compounds in enhancing immune responses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-4-yl intermediates (e.g., 4-(piperidin-4-yloxy)pyridinone derivatives) may react with cyclopropanecarbonyl chloride under basic conditions. Optimization strategies include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Adjusting reaction temperature (e.g., 0–25°C) and catalyst concentration (e.g., NaOH) to improve regioselectivity .

- Purification via recrystallization or column chromatography to enhance purity. Reported yields for analogous compounds range from 19% to 67%, depending on substituent complexity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy : IR for carbonyl (C=O) and ether (C-O-C) bond identification; and NMR for piperidine/pyridinone ring conformation and substituent positioning. NMR is irrelevant here but is used in fluorinated analogs .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical determination if crystalline derivatives are obtainable .

Q. What in vivo models are suitable for preliminary pharmacological evaluation?

- Methodological Answer :

- Acute Toxicity : Use Sprague-Dawley rats or CD-1 mice for LD determination via OECD guidelines. Monitor weight loss, organ histopathology, and behavioral changes over 14 days .

- Analgesic Activity : Employ the hot-plate test (55°C) with latency period measurements pre- and post-administration. Data analysis via GraphPad Prism 6 or similar software for dose-response curves .

Advanced Research Questions

Q. How can discrepancies in biological activity data between studies be systematically resolved?

- Methodological Answer :

- Controlled Variables : Standardize animal strains (e.g., BALB/c vs. C57BL/6 mice), dosing regimens, and endpoint criteria.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability. Replicate experiments with independent batches to rule out synthesis impurities .

- Meta-Analysis : Pool data from multiple studies (e.g., thermal analgesia ED values) to identify outliers and adjust for confounding factors like solvent choice (DMSO vs. saline) .

Q. What experimental frameworks assess the environmental fate of this compound?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies at varying pH (4.6–9.0) and temperatures (20–50°C). Monitor degradation via LC-MS and quantify metabolites (e.g., cyclopropane carboxylic acid) .

- Biotic Transformation : Use OECD 301B ready biodegradability tests with activated sludge. Measure BOD/COD ratios to estimate microbial utilization .

- Computational Modeling : Apply EPI Suite or QSAR models to predict logP, bioaccumulation potential, and ecotoxicity endpoints (e.g., Daphnia magna LC) .

Q. How can metabolic pathways be elucidated to inform toxicity profiles?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation at piperidine or pyridinone rings) via UPLC-QTOF-MS .

- Stable Isotope Labeling : Synthesize -labeled analogs to track metabolic intermediates in urine/plasma samples.

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address conflicting results in solubility and formulation stability studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (PEG 400, ethanol). Compare with predicted values from Hansen solubility parameters .

- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV and identify excipient incompatibilities (e.g., lactose-induced Maillard reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.